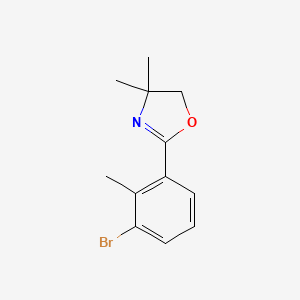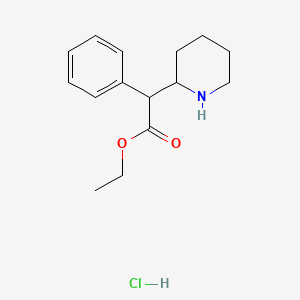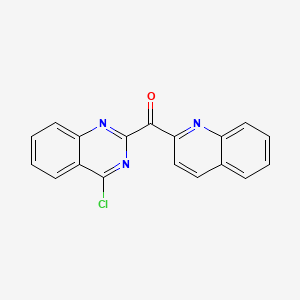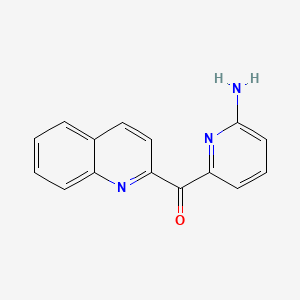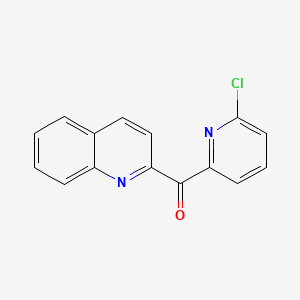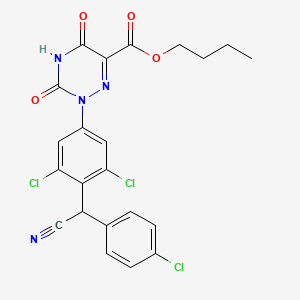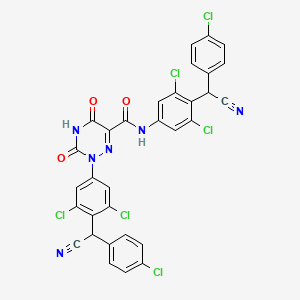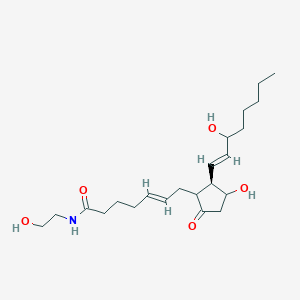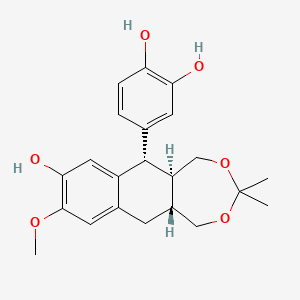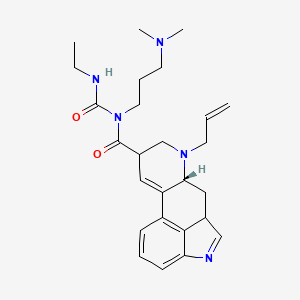
9,10-二氢卡麦角林
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Didehydro Cabergoline is also known as Cabergoline Impurities . It is a derivative of Cabergoline, which is an ergot derived-dopamine D2-like receptor agonist that has high affinity for D2, D3, and 5-HT2B receptors .
Molecular Structure Analysis
The molecular formula of 9,10-Didehydro Cabergoline is C26H35N5O2 . The molecular weight is 449.59 .Physical And Chemical Properties Analysis
The molecular formula of 9,10-Didehydro Cabergoline is C26H35N5O2, and the molecular weight is 449.59 .科学研究应用
催乳素瘤以外的抗肿瘤功能
卡麦角林是一种多巴胺激动剂,已被公认为治疗催乳素分泌性垂体腺瘤(催乳素瘤)的有效药物,它可以抑制激素生成并诱导肿瘤缩小。最近的研究突出了卡麦角林在催乳素瘤以外的应用潜力,表明其可用于治疗其他类型的肿瘤。研究已经确定了卡麦角林发挥抗肿瘤作用的新机制,包括抑制肿瘤细胞增殖和诱导细胞死亡。这拓宽了卡麦角林的临床用途,提出了其在治疗乳腺癌、胰腺神经内分泌肿瘤和肺癌方面的潜力 (Lin, Zhang, Zhang, & Wu, 2019)。
帕金森病治疗
卡麦角林已被评估其在治疗帕金森病中的疗效,它作为多巴胺激动剂,对多巴胺 D2 受体具有很高的亲和力。其较长的消除半衰期允许每天一次给药即可持续多巴胺能刺激。卡麦角林,特别是作为辅助口服治疗,已被证明耐受性良好,并且对患有晚期帕金森病且对长期左旋多巴治疗反应波动患者的症状控制有效。此外,它在早期帕金森病治疗中也具有潜在益处,有可能降低发生药物诱发运动并发症的风险。经济分析表明,卡麦角林可能是一种具有成本效益的治疗选择,突出了需要进一步评估该药物在这一适应症中的作用 (Curran & Perry, 2004)。
不宁腿综合征
卡麦角林的作用延伸到对不宁腿综合征(RLS)的管理,这是一种以无法控制的腿部活动冲动为特征的神经系统疾病。卡麦角林等多巴胺能药物已证明对原发性 RLS 的短期治疗有明确的疗效。该药物的副作用通常是轻微且可逆的,这归因于治疗所需的剂量相对较低。然而,多巴胺能药物在治疗 RLS 时的一个重大问题是增强现象,即症状恶化并非由于疾病进展。这需要在长期管理策略中仔细考虑 (Montagna, 2007)。
生殖健康应用
在生殖健康中,卡麦角林的降催乳素作用已在各种情况下得到应用,包括抑制泌乳和治疗高催乳素血症,这可能会影响生育力。其疗效和耐受性与其他治疗方法相比具有优势,这使得卡麦角林成为管理与催乳素水平相关的疾病的宝贵选择。其在生殖健康中的作用突出了该药物的多功能性,以及其在超出其主要用途的各种临床场景中提供显着益处的潜力 (Ferrari, Piscitelli, & Crosignani, 1995)。
作用机制
Target of Action
9,10-Didehydro Cabergoline is a derivative of Cabergoline , which is known to have a high affinity for dopamine D2-like receptors . These receptors are the primary targets of Cabergoline and likely of 9,10-Didehydro Cabergoline as well. The dopamine D2 receptors play a crucial role in various neurological processes, including motor control, reward, and reinforcement .
Mode of Action
As a dopamine D2 receptor agonist, 9,10-Didehydro Cabergoline likely interacts with its targets by mimicking the action of dopamine, a neurotransmitter that transmits signals in the brain to produce smooth, purposeful movement . By binding to dopamine D2 receptors, it stimulates these receptors and induces a series of biochemical reactions .
Biochemical Pathways
Activation of dopamine D2 receptors inhibits the production of the enzyme adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP), a common signaling molecule . This can lead to various downstream effects, including changes in the function of ion channels and the release of neurotransmitters .
Pharmacokinetics
Cabergoline is known to undergo extensive hepatic metabolism, primarily via hydrolysis of the acylurea bond or the urea moiety . It has a long elimination half-life, and it is excreted in urine and feces . These properties may influence the bioavailability of 9,10-Didehydro Cabergoline.
Result of Action
Studies on cabergoline have shown that it can have neuroprotective effects . For instance, Cabergoline has been found to enhance brain-derived neurotrophic factor signaling, which plays a key role in the survival and differentiation of neurons . It also has a beneficial effect on blood-brain barrier integrity against lipopolysaccharide .
属性
IUPAC Name |
(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVVZPJQAWKPW-MTNXOHHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
